2-chloro-6-(trifluoromethyl)-1H-benzimidazole

Overview

Description

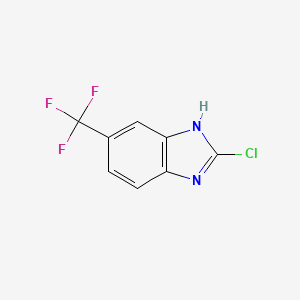

2-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a heterocyclic compound characterized by the presence of a benzimidazole core substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position

Mechanism of Action

Target of Action

It is known that many trifluoromethyl group-containing drugs have been approved by the fda over the last 20 years . These drugs interact with a variety of targets, including receptors, enzymes, and ion channels, to exert their therapeutic effects .

Mode of Action

Trifluoromethyl group-containing drugs generally interact with their targets to modulate their activity . This can result in changes to cellular processes and signaling pathways, leading to therapeutic effects .

Biochemical Pathways

Trifluoromethyl group-containing drugs can influence a variety of biochemical pathways depending on their specific targets . These can include signaling pathways, metabolic pathways, and others .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a drug, its distribution within the body, its metabolism, and its eventual excretion .

Result of Action

The effects of trifluoromethyl group-containing drugs can vary widely depending on their specific targets and the pathways they affect .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(trifluoromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-6-(trifluoromethyl)aniline with formic acid or formamide under acidic conditions to form the benzimidazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Electrophilic Substitution: Reagents such as bromine, chlorosulfonic acid, or nitric acid under controlled conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products:

- Substituted benzimidazoles with various functional groups depending on the nucleophile used.

- Halogenated derivatives from electrophilic substitution.

- Oxidized or reduced forms of the original compound.

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)-1H-benzimidazole has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

2-Chloro-1H-benzimidazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

6-(Trifluoromethyl)-1H-benzimidazole:

2-Bromo-6-(trifluoromethyl)-1H-benzimidazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.

Uniqueness: 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of the chlorine and trifluoromethyl groups, which confer distinct chemical properties and potential for diverse applications. The trifluoromethyl group enhances its stability and lipophilicity, while the chlorine atom provides a site for further functionalization.

Biological Activity

2-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The benzimidazole core is known for its diverse pharmacological properties, and the introduction of halogen substituents, particularly the trifluoromethyl group, enhances its lipophilicity and bioavailability, making it a candidate for various therapeutic applications.

Antiparasitic Activity

Research has highlighted the antiparasitic potential of benzimidazole derivatives, including this compound. A study evaluated a related compound, 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole (RCB20), against Taenia crassiceps cysticerci. The results indicated that RCB20 significantly affected the metabolic pathways of the parasites, enhancing fatty acid oxidation and impairing secretion mechanisms due to increased organic acid concentrations . This suggests that similar compounds may exhibit effective antiparasitic properties.

Antiprotozoal Activity

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were tested against protozoa such as Giardia intestinalis and Trichomonas vaginalis. One specific derivative was found to be 14 times more active than albendazole against T. vaginalis, indicating strong potential for treating protozoal infections . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzimidazole ring can enhance activity against these pathogens.

Antimicrobial Activity

The antimicrobial properties of benzimidazole derivatives have also been investigated. Compounds derived from this class have shown moderate to good activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungal species such as Candida albicans. For instance, certain derivatives exhibited minimal inhibitory concentration (MIC) values as low as 8 µg/mL against Streptococcus faecalis and MRSA . These findings highlight the potential of this compound in combating resistant microbial strains.

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer properties. A study reported that specific derivatives displayed significant antiproliferative effects against cancer cell lines such as MDA-MB-231. The compounds were evaluated for their ability to inhibit cell growth, with some exhibiting promising results at low concentrations . The incorporation of trifluoromethyl groups is believed to enhance their activity by improving interactions with biological targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following table summarizes key compounds related to this class and their notable biological activities:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | 86604-86-6 | Trifluoromethyl group enhances lipophilicity | Potential antiparasitic and antimicrobial |

| 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole | Not Available | Related structure with promising antiparasitic effects | Effective against Taenia crassiceps |

| 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | Not Available | Multiple trifluoromethyl substitutions | Highly active against Trichomonas vaginalis |

| 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole | Not Available | Halogenated benzyl group | Significant antiproliferative activity |

Properties

IUPAC Name |

2-chloro-6-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N2/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQXWSPZVZKNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320327 | |

| Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-86-6 | |

| Record name | 86604-86-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357929 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-(trifluoromethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2-chloro-6-(trifluoromethyl)-1H-benzimidazole synthesized according to the research?

A1: The research outlines the synthesis of this compound as a starting material for further derivatization. It is obtained via a two-step process:

- Formation of the benzimidazolone derivative: 4-Trifluoromethyl-o-phenylenediamine reacts with 1,1′-carbonyldiimidazole to yield the corresponding benzimidazolone derivative. []

- Chlorination: The benzimidazolone derivative is then converted to this compound. The specific reagents and conditions for this chlorination step are not detailed in the abstract. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.